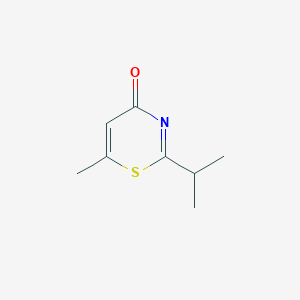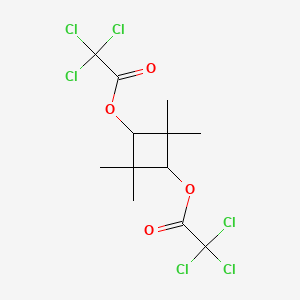
1,3-Cyclobutanediol, 2,2,4,4-tetramethyl-, bis(trichloroacetate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Cyclobutanediol, 2,2,4,4-tetramethyl-, bis(trichloroacetate) is a chemical compound with the molecular formula C12H18Cl6O4 This compound is a derivative of 1,3-cyclobutanediol, which is known for its unique structural properties due to the presence of a cyclobutane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-cyclobutanediol, 2,2,4,4-tetramethyl-, bis(trichloroacetate) typically involves the esterification of 1,3-cyclobutanediol, 2,2,4,4-tetramethyl- with trichloroacetic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Cyclobutanediol, 2,2,4,4-tetramethyl-, bis(trichloroacetate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The trichloroacetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
1,3-Cyclobutanediol, 2,2,4,4-tetramethyl-, bis(trichloroacetate) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the production of high-performance polymers and materials
Mécanisme D'action
The mechanism of action of 1,3-cyclobutanediol, 2,2,4,4-tetramethyl-, bis(trichloroacetate) involves its interaction with various molecular targets. The trichloroacetate groups can undergo hydrolysis, releasing trichloroacetic acid, which can then interact with cellular components. The cyclobutane ring provides rigidity to the molecule, influencing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: A similar compound with hydroxyl groups instead of trichloroacetate groups.
1,1,3,3-Tetramethylcyclobutanediol: Another derivative with different substitution patterns
Uniqueness
The rigidity of the cyclobutane ring also contributes to its distinct chemical and physical properties .
Propriétés
Numéro CAS |
73806-29-8 |
|---|---|
Formule moléculaire |
C12H14Cl6O4 |
Poids moléculaire |
434.9 g/mol |
Nom IUPAC |
[2,2,4,4-tetramethyl-3-(2,2,2-trichloroacetyl)oxycyclobutyl] 2,2,2-trichloroacetate |
InChI |
InChI=1S/C12H14Cl6O4/c1-9(2)5(21-7(19)11(13,14)15)10(3,4)6(9)22-8(20)12(16,17)18/h5-6H,1-4H3 |
Clé InChI |
NZRLFFTYTLCMNM-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C(C1OC(=O)C(Cl)(Cl)Cl)(C)C)OC(=O)C(Cl)(Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


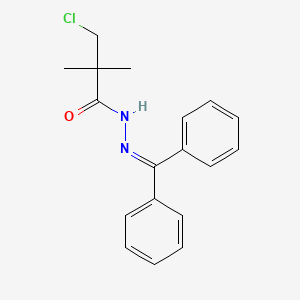
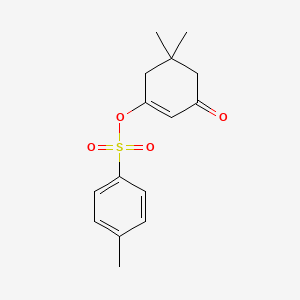
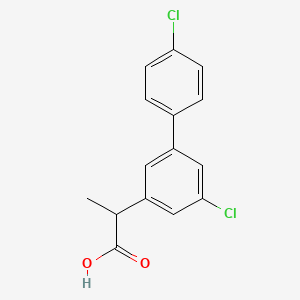
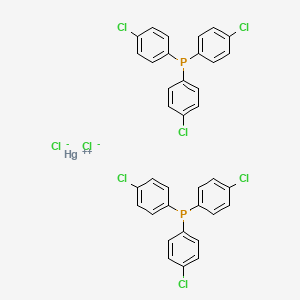

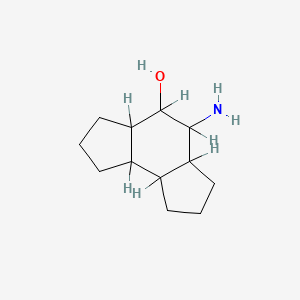
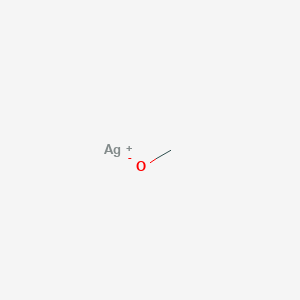

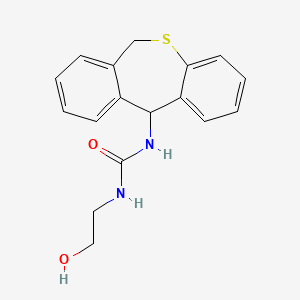
![1-[(3-Ethenylphenyl)methyl]-1H-imidazole](/img/structure/B14443582.png)
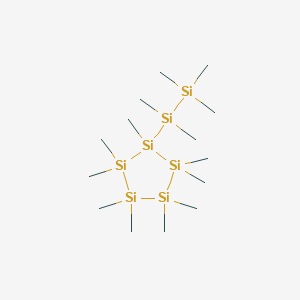
![Prop-2-enamide;trimethyl-[3-(prop-2-enoylamino)propyl]azanium;chloride](/img/structure/B14443600.png)
